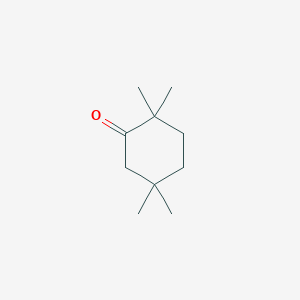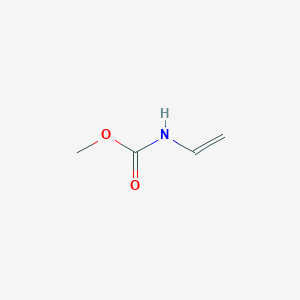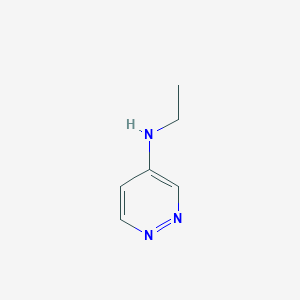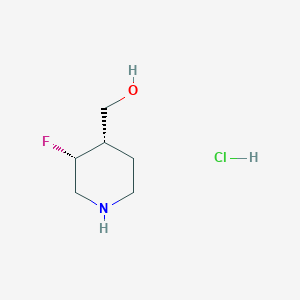
1H-Pyrrole, 2-propyl-
Overview
Description
“1H-Pyrrole, 2-propyl-” is a heterocyclic organic compound that contains a pyrrole . It is also known as 2-propyl-1H-pyrrole.
Synthesis Analysis
The synthesis of “1H-Pyrrole, 2-propyl-” involves several processes. Glucosamine hydrochloride is used as the starting material for the cyclization, oxidation, and alkylation processes that produce pyrrole acid. Then, esterification occurs with polyol catalyzed by EDC and DMAP to give the target compounds . An enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has also been reported .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrole, 2-propyl-” is represented by the InChI code: 1S/C7H11N/c1-2-4-7-5-3-6-8-7/h3,5-6,8H,2,4H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1H-Pyrrole, 2-propyl-” include cyclization, oxidation, alkylation, and esterification . Pyrrole synthesis methods have been developed over the years, and these methods have been utilized in the synthesis of bioactive molecules and natural products .
Physical And Chemical Properties Analysis
The molecular weight of “1H-Pyrrole, 2-propyl-” is 109.17 g/mol .
Scientific Research Applications
Electrochemical and Spectroscopic Properties
- N-Substituted Poly(bis-pyrrole) Films : A study by Mert, Demir, and Cihaner (2013) investigated the electrochemical synthesis of N-linked polybispyrroles based on 1H-pyrrole derivatives. These compounds exhibited significant electrochromic and ion receptor properties, making them suitable for applications such as metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).
Corrosion Inhibition
- Corrosion Inhibitors for Carbon Steel : Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives, which were effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives were found to increase inhibition efficiency with concentration (Zarrouk et al., 2015).
Electronic and Structural Properties
- Intercommunicating Iron Centers in Pyrroles : Hildebrandt, Schaarschmidt, and Lang (2011) prepared diferrocenyl-1-phenyl-1H-pyrroles and investigated their electronic and structural properties. These compounds displayed multiple reversible one-electron transfer processes, indicating potential in electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Estrogen Receptor Binding
- 1H-Pyrroles as Estrogen Receptor Ligands : Schäfer et al. (2011) tested 1-alkyl-2,3,5-triaryl-1H-pyrroles for stability and estrogen receptor binding. These pyrroles showed exclusive ERα binding and partial agonistic properties, suggesting potential in hormonal therapies (Schäfer et al., 2011).
Synthesis and Characterization
- Polyisobutylene End-Quenching with Pyrrole : Martínez-Castro, Morgan, and Storey (2009) used N-(ω-haloalkyl)pyrroles to end-quench quasiliving isobutylene polymerizations. This study contributed to the understanding of polyisobutylene synthesis using pyrrole derivatives (Martínez-Castro, Morgan, & Storey, 2009).
Polymerization and Surface Chemistry
- Polypyrrole Films on Silicon Photoanodes : Simon, Ricco, and Wrighton (1982) synthesized N-(3-(trimethoxysilyl)propyl)pyrrole to promote the adhesion of polypyrrole films to silicon photoanodes. Their work contributed to advancements in semiconductor protection and polymer-electrode interfaces (Simon, Ricco, & Wrighton, 1982).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-propyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-4-7-5-3-6-8-7/h3,5-6,8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNDUBGLQQQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335841 | |
| Record name | 1H-Pyrrole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1551-08-2 | |
| Record name | 1H-Pyrrole, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)




![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)


![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)